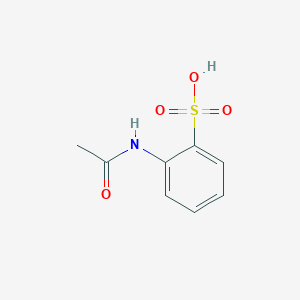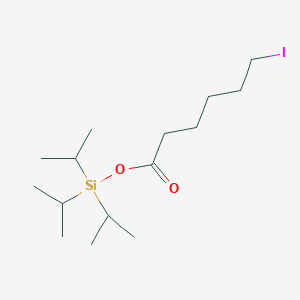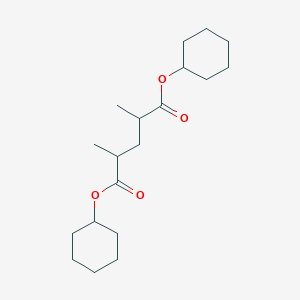
Dicyclohexyl 2,4-dimethylpentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C19H32O4. It is a diester derived from 2,4-dimethylpentanedioic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with cyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Dicyclohexyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and cyclohexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, mild heating.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and cyclohexanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dicyclohexyl 2,4-dimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and plasticizers, enhancing the properties of materials.
作用机制
The mechanism of action of dicyclohexyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.
相似化合物的比较
Similar Compounds
Dicyclohexyl terephthalate: Another diester with similar applications in polymer production.
Dicyclohexyl adipate: Used as a plasticizer in various industrial applications.
Dicyclohexyl phthalate: Employed in the production of flexible plastics.
Uniqueness
Dicyclohexyl 2,4-dimethylpentanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure provides enhanced stability and reactivity compared to linear diesters. This makes it particularly useful in specialized applications where stability and performance are critical.
属性
CAS 编号 |
137768-94-6 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
dicyclohexyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C19H32O4/c1-14(18(20)22-16-9-5-3-6-10-16)13-15(2)19(21)23-17-11-7-4-8-12-17/h14-17H,3-13H2,1-2H3 |
InChI 键 |
JNSUSASWYUZWBI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
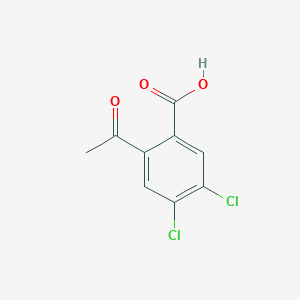

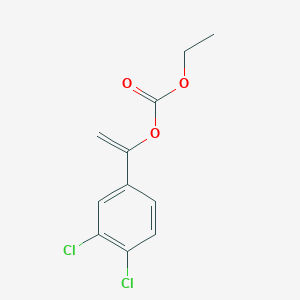

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
